Home > Products > Building Blocks P305 > 7-Methyl-1H-indazol-4-ol
7-Methyl-1H-indazol-4-ol - 858227-44-8

7-Methyl-1H-indazol-4-ol

Catalog Number: EVT-1727065
CAS Number: 858227-44-8
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102)

Compound Description: ABT-102 is a potent and selective transient receptor potential vanilloid 1 (TRPV1) receptor antagonist. [, ] It exhibits analgesic activity and has undergone clinical trials for pain management. [, ] ABT-102 potently inhibits agonist-evoked increases in intracellular Ca2+ levels in recombinant human TRPV1 receptors and capsaicin-evoked currents in rat dorsal root ganglion neurons. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

Compound Description: HTL22562 is a highly potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. [] It displays favorable metabolic stability, solubility, and pharmacokinetic properties, making it suitable for various administration routes. [] Its low lipophilicity and anticipated low clinical efficacious plasma exposure for migraine suggest a reduced potential for hepatotoxicity. []

(R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

Compound Description: BMS-694153 acts as a potent antagonist of the human CGRP receptor, demonstrating efficacy in preclinical models of migraine. [] It overcomes the limitations of earlier CGRP receptor antagonists, exhibiting high potency, a favorable predictive toxicology profile, and remarkable aqueous solubility. []

2-(Aryl)-2-(7(4)-(arylsulfonyl)oxime-1-ethyl-1H-indazol-4-ylidene)acetonitrile Derivatives

Compound Description: This series of molecules, explored using density functional theory (DFT) calculations, exhibits promising photoelectronic properties for potential applications in photovoltaics. [, ] These properties include suitable energies of high occupied molecular orbitals (HOMO), low unoccupied molecular orbitals (LUMO), and energy gaps. [, ]

N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)carbamide

Compound Description: This compound is an intermediate in a patented preparation method. [] The method focuses on creating boric acid ester compounds and highlights the intermediate's role in the process. []

1-Amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ol Derivatives

Compound Description: This series of indazoloxypropanolamine derivatives was synthesized as potential antiarrhythmic, local anesthetic, and analgesic agents. [] Some of these compounds exhibit significant activity in these areas. []

4-[1H-Indazol-5-ylamino]pyrrolo[2,1-f][1,2,4]triazine-6-carbamate Derivatives

Compound Description: This series includes dual human epidermal growth factor receptor (HER)1/HER2 kinase inhibitors. [] These compounds demonstrate potent biochemical activity and selectivity for HER1 and HER2 kinases. []

Indazol-4,7-dione Derivatives

Compound Description: These compounds, incorporating the indazol-4,7-dione moiety, were synthesized and tested as potential trypanocidal agents. [] Some of these compounds displayed promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. []

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides

Compound Description: This series of compounds was designed and synthesized as potential antifungal agents against phytopathogenic fungi. [] Several compounds exhibited moderate to excellent antifungal activities, with some exceeding the potency of the commercial fungicide boscalid. []

Source and Classification

Indazoles, including 7-methyl-1H-indazol-4-ol, are classified as heterocyclic compounds. They are structurally similar to indoles but differ by the presence of an additional nitrogen atom in the ring. The compound can be synthesized from various precursors and is often studied for its pharmacological properties, particularly as a scaffold for developing new therapeutic agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-methyl-1H-indazol-4-ol can be achieved through several methods:

  1. Rhodium-Catalyzed Amination: This method involves using anthranil as an aminating reagent, which allows for the formation of 1H-indazoles through the coupling of halogenated substrates with hydrazines or their derivatives .
  2. Cuprous Oxide-Mediated Cyclization: Another effective approach involves cyclization reactions using copper catalysts, which facilitate the formation of indazole derivatives from o-haloaryl N-sulfonylhydrazones .
  3. Fragment-Based Discovery: Recent studies have employed fragment-based drug discovery techniques to identify potent indazole derivatives, suggesting that this compound may also be synthesized through similar methodologies .

These methods often yield moderate to high purity and can tolerate various functional groups, making them versatile for synthesizing substituted indazoles.

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-methyl-1H-indazol-4-ol is characterized by a fused bicyclic system consisting of a five-membered indazole ring with a hydroxyl group at the 4-position and a methyl group at the 7-position. The molecular formula is C8H8N2OC_8H_8N_2O, with a molecular weight of approximately 164.16 g/mol.

Key structural features include:

  • Nitrogen Atoms: The presence of two nitrogen atoms contributes to its basicity and potential reactivity.
  • Hydroxyl Group: The hydroxyl group enhances solubility and may participate in hydrogen bonding, influencing biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

7-Methyl-1H-indazol-4-ol can undergo various chemical reactions:

  1. Nucleophilic Substitution: The hydroxyl group can be replaced by other nucleophiles under acidic or basic conditions, allowing for further functionalization.
  2. Oxidation Reactions: The compound may be oxidized to yield corresponding ketones or aldehydes, depending on the reaction conditions employed.
  3. Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures, potentially leading to new derivatives with enhanced biological properties.
Mechanism of Action

Process and Data

The mechanism of action of 7-methyl-1H-indazol-4-ol is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors. For instance, derivatives of indazole compounds have been shown to act as phosphodiesterase inhibitors or modulators of other signaling pathways . This interaction may lead to alterations in cellular signaling processes, contributing to their therapeutic effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

7-Methyl-1H-indazol-4-ol exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in polar solvents such as methanol and ethanol due to the presence of the hydroxyl group.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range consistent with similar indazole derivatives.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

7-Methyl-1H-indazol-4-ol has potential applications in various fields:

  1. Pharmaceutical Development: Due to its structural features, it serves as a promising scaffold for developing new drugs targeting various diseases, including cancer and neurological disorders.
  2. Biochemical Research: It can be used in studies investigating enzyme inhibition or receptor modulation, providing insights into cellular mechanisms.
  3. Material Science: The compound may find applications in creating novel materials due to its unique electronic properties associated with its heterocyclic structure.
Synthetic Methodologies and Optimization

Regioselective Synthesis of 7-Methyl-1H-indazol-4-ol Derivatives

Achieving precise regiocontrol during indazole core formation and subsequent functionalization is critical for accessing 7-methyl-1H-indazol-4-ol and its derivatives. The inherent reactivity differences between the indazole N1, N2, and carbon positions present synthetic challenges. Key strategies leverage steric and electronic directing effects:

  • Directing Group Strategies: Electron-withdrawing substituents at C4 (e.g., sulfonamides, amides) significantly enhance C7 reactivity for electrophilic substitution. Computational studies (Fukui function analysis) confirm that 4-sulfonamido-1H-indazoles exhibit pronounced nucleophilic character at C7, facilitating regioselective bromination. For example, N-(1H-Indazol-4-yl)-4-methylbenzenesulfonamide undergoes C7-bromination with NBS in DMF at 80°C, yielding the monobrominated product predominantly (84%), with minor dibrominated byproduct (10%) [4]. Conversely, strongly electron-withdrawing groups (e.g., 4-nitrobenzenesulfonamide) diminish C7 reactivity, leading to lower monobromination yields (17%) [4].
  • Heterocycle Formation Tactics: Constructing the indazole ring with pre-installed methyl and hydroxy groups requires careful precursor design. Approaches include cyclization of ortho-substituted acetophenone derivatives (e.g., via hydrazine cyclization of 2-halo- or 2-amino-6-methylphenol analogs) or [3+2] cycloadditions involving arynes and diazo compounds/hydrazones. Metal-free condensation of 2-aminophenones with hydroxylamine derivatives offers a mild, air-stable route to variously substituted indazoles [3]. Protecting group strategies (e.g., N1 protection during C4 functionalization) are often essential before introducing the C4-hydroxy group.

Table 1: Influence of C4 Directing Groups on Regioselective C7 Bromination of 4-Substituted 1H-Indazoles [4]

C4 SubstituentElectronic EffectYield 7-Bromo Derivative (%)Yield 5,7-Dibromo Derivative (%)
4-MethylbenzenesulfonamidoWeakly Electron-Withdrawing8410
4-MethoxybenzenesulfonamidoWeakly Electron-Withdrawing7715
4-NitrobenzenesulfonamidoStrongly Electron-Withdrawing1721
Benzamido (4-Me)Electron-Withdrawing65*0
Benzamido (2-Me)Electron-Withdrawing72*0

*Yield after recovery of starting material; No dibromination observed.

Catalytic Strategies for Functionalization at C4 and C7 Positions

The C4-hydroxy and C7-methyl groups of 7-methyl-1H-indazol-4-ol serve as valuable handles for further diversification via catalytic methods, enabling the synthesis of complex analogs for structure-activity relationship (SAR) studies.

  • C7-Methyl Derivatization: While direct functionalization of the methyl group is less common, bromination adjacent to the indazole core (e.g., benzylic bromination) could be explored. More significantly, the C7 position itself can be modified if unprotected. Regioselective C7 halogenation (primarily bromination), as detailed in Section 1.1, provides the crucial intermediate 7-bromo-4-hydroxy-7-methyl-1H-indazole (or its protected versions). This bromide serves as a versatile platform for Pd-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids is particularly effective for installing diverse aryl groups at C7. Optimized conditions using Pd(PPh₃)₄ or SPhos-based catalysts and mild bases (e.g., K₂CO₃) in toluene/ethanol or dioxane/water mixtures enable the synthesis of C7-arylated 4-hydroxyindazole derivatives in moderate to good yields (55-85%) [4]. This methodology bypasses the inherent challenge of C3 preference in direct arylation of unsubstituted indazoles.
  • C4-Hydroxy Group Manipulation: The phenolic OH group offers opportunities for etherification (alkylation, benzylation) or esterification. Copper(I) catalysis facilitates C–O bond formation for alkylation. Electrochemical strategies show promise for selective N1-acylation, potentially protecting the indazole nitrogen while leaving the C4-OH available or allowing orthogonal modification [3]. Selective O-alkylation vs. N-alkylation requires careful control of base, catalyst, and electrophile.
  • Tandem Catalysis: Sequential catalytic functionalization is powerful. For instance, initial regioselective C7-bromination followed by Pd-catalyzed Suzuki coupling at C7, then Cu-catalyzed O-alkylation at C4 provides a route to diversely functionalized analogs like 7-(pyridin-3-yl)-4-(benzyloxy)-7-methyl-1H-indazole. Direct C-H functionalization at C3, although potentially competing with N-H reactivity, could be explored using Pd or Ru catalysts with suitable directing groups temporarily placed on N1 or O4.

Table 2: Catalytic Systems for Functionalization of 7-Methyl-1H-indazol-4-ol Derivatives

Target ModificationCatalytic SystemKey Reagents/ConditionsPrimary Application
C7 ArylationPd(PPh₃)₄ / SPhos-PdArylboronic Acid, K₂CO₃, Toluene/EtOH or Dioxane/H₂O, 80-100°CInstallation of (hetero)aryl groups at C7 via Suzuki coupling of C7-bromo precursor
C4-O AlkylationCuI / PhenanthrolineAlkyl Halide, Cs₂CO₃, DMF, 80-110°CEther formation from C4-OH group
N1 AcylationElectrochemicalAcid Anhydride, Cathodic ReductionSelective protection or derivatization at N1 position
C-H Functionalization (Theoretical)Pd(OAc)₂ / Directing Group-Potential future route for direct C3 functionalization

Microwave-Assisted and Solvent-Free Synthetic Pathways

Green chemistry principles drive the adoption of microwave irradiation and solvent-free conditions, offering significant advantages in synthesizing the indazole core and modifying 7-methyl-1H-indazol-4-ol derivatives.

  • Core Formation Acceleration: Microwave irradiation drastically reduces cyclization times for forming the indazole ring from precursors like ortho-substituted acetophenones and hydrazines. Traditional thermal cyclizations requiring hours under reflux can be completed within minutes under microwave conditions (100-150°C, 100-300W), significantly improving throughput and reducing energy consumption. For example, the synthesis of 6-methoxy-3-methyl-1H-indazole from 2-fluoro-4-methoxyacetophenone and hydrazine hydrate was achieved in 59% yield using conventional heating over 6 hours plus 18 hours at 150°C [9]. Microwave adaptation could potentially reduce this time to minutes.
  • Solvent-Free Functionalization: Ring-opening reactions of epoxides with azoles under solvent-free microwave conditions are highly efficient. Analogous methodologies can be adapted for modifying the C4-hydroxy group of 7-methyl-1H-indazol-4-ol. For instance, reacting its glycidyl ether derivative with nucleophilic azoles under solvent-free microwave irradiation (120°C, 1 min) provides rapid access to 4-(2-hydroxy-3-(azol-1-yl)propoxy)-7-methyl-1H-indazole derivatives in good yields (49-70%) within minutes [8]. This contrasts sharply with conventional solvent-based methods needing hours (e.g., 12h at 60°C). The absence of solvent simplifies purification and minimizes waste.
  • Optimization Benefits: Microwave heating provides rapid, uniform, and selective heating, minimizing decomposition pathways often encountered with prolonged conventional heating, especially for thermally sensitive intermediates. Solvent-free conditions are particularly beneficial for reactions involving polar intermediates or where high temperatures are needed, as they avoid solvent degradation or pressure buildup issues encountered in sealed vessel microwave synthesis with solvents [10]. These techniques are ideal for high-throughput generation of analogs during medicinal chemistry optimization cycles.

Table 3: Comparison of Conventional vs. Microwave/Solvent-Free Synthesis for Key Steps

Synthetic StepConventional MethodMW/Solvent-Free MethodKey Improvements
Indazole CyclizationReflux, 6-24 hours (e.g., 59% in 24h) [9]MW, 100-150°C, 5-30 minDrastic time reduction (Hours → Minutes), potentially higher yield/purity
C4-O Alkylation (e.g., Glycidylation)Solvent, 60°C, 12h (~55-82% yield) [8]Solvent-free MW, 120°C, 1 min (53-70% yield) [8]Time reduction (Hours → Minutes), elimination of solvent, simplified workup
Nucleophilic Aromatic SubstitutionHigh-boiling solvent, prolonged heatingMW, neat or minimal solvent, minFaster reaction kinetics, reduced side products

Post-Synthetic Modifications for Enhanced Bioactivity

The strategic derivatization of 7-methyl-1H-indazol-4-ol focuses on leveraging its inherent functionality—the nucleophilic C4-OH, the moderately acidic N-H, and the electron-rich C7 position—to generate analogs with improved pharmacological properties.

  • C7 as a Key Vector: The 7-bromo derivative, readily obtained via NBS bromination under optimized conditions [4], is the primary scaffold for installing diverse pharmacophores. Suzuki-Miyaura cross-coupling enables the introduction of biaryl systems (e.g., pyridinyl, pyrimidinyl, thiazolyl, phenyl with various EWG/EDG substituents), significantly altering the compound's electronic profile, lipophilicity, and potential target interactions. This is exemplified by the synthesis of complex molecules like 7-(6-methylpyridin-3-yl)-1H-indazol-4-ol via Pd-catalyzed coupling of 7-bromo-1H-indazol-4-ol with 6-methylpyridin-3-ylboronic acid. Sonogashira coupling allows the attachment of alkyne-tethered functionalities, useful for click chemistry or introducing terminal groups. Buchwald-Hartwig amination can introduce aminoalkyl or heterocyclic amines at C7, crucial for enhancing solubility or introducing basic centers for salt formation and target binding.
  • C4-OH Group Utilization: Etherification of the phenolic OH group is a major route to modulate pharmacokinetics. Benzylation, alkylation (e.g., with chloroacetamides to introduce 4-(2-aminoethoxy) chains), or glycosylation alters solubility, metabolic stability, and membrane permeability. Conversion to sulfonate esters (e.g., triflate) offers an alternative activation route for Pd-catalyzed cross-coupling, although less common than direct C7 bromination. Acylation to form esters provides prodrug opportunities or alters hydrogen-bonding capacity.
  • N1 Modification: While preserving the N-H is often crucial for indazole bioactivity (e.g., kinase hinge binding), selective N1-alkylation or acylation is possible. Electrochemical reduction followed by acylation allows selective N1-acylation over O-acylation [3], yielding derivatives like 1-acetyl-7-methyl-1H-indazol-4-ol. This modification protects N1 or introduces specific steric/electronic features. N2-alkylation typically requires protection/deprotection strategies or specific electrophiles.
  • Rational Design & Bioactivity: These modifications aim to enhance target affinity (e.g., kinase inhibition), cellular permeability, and metabolic stability. Introducing solubilizing groups (e.g., morpholinylalkyl ethers at C4, pyridyl at C7) counters inherent hydrophobicity. The incorporation of methyl at C7 and hydroxy at C4 provides a unique electronic and steric environment; modulating substituents on these positions or at C3, C5, C6 allows fine-tuning for specific biological targets. Indazole derivatives, including those with 7-methyl substitution (e.g., in BMS-742413, a CGRP antagonist [1]) and 4-sulfonamide/amide groups, demonstrate significant pharmacological potential in areas like oncology (JNK inhibition [9]), inflammation, and migraine therapy. The specific modifications possible on 7-methyl-1H-indazol-4-ol make it a privileged scaffold for generating novel bioactive molecules.

Table 4: Bioactivity-Oriented Post-Synthetic Modifications of 7-Methyl-1H-indazol-4-ol

Modification SiteReaction TypeExample ProductsPotential Bioactivity Impact
C7Suzuki Coupling7-(Pyridin-3-yl)-1H-indazol-4-ol; 7-(4-Carboxyphenyl)-1H-indazol-4-olEnhanced target affinity (kinases, GPCRs), Altered logP, Introduction of H-bond acceptors/donors
C7Buchwald-Hartwig Amination7-(4-Morpholinyl)-1H-indazol-4-ol; 7-(Piperazin-1-yl)-1H-indazol-4-olImproved solubility, Introduction of basic center, Enhanced PK properties
C4-OAlkylation (Etherification)4-(2-(Dimethylamino)ethoxy)-7-methyl-1H-indazole; 4-(Tetrahydropyran-4-yloxy)-7-methyl-1H-indazoleModulated logD, Enhanced membrane permeability, Metabolic stabilization (blocking phenol glucuronidation)
C4-OAcylation (Esterification)4-Acetoxy-7-methyl-1H-indazoleProdrug (hydrolyzed to active phenol), Altered H-bonding
N1Electrochemical Acylation1-(2-Chloroacetyl)-7-methyl-1H-indazol-4-olProtection, Altered sterics/electronics, Handle for further nucleophilic substitution
Multi-siteSequential Functionalization7-(6-Methoxypyridin-3-yl)-4-(3-(pyrrolidin-1-yl)propoxy)-1H-indazoleFine-tuning of multiple properties (solubility, target affinity, metabolic stability)

Properties

CAS Number

858227-44-8

Product Name

7-Methyl-1H-indazol-4-ol

IUPAC Name

7-methyl-1H-indazol-4-ol

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c1-5-2-3-7(11)6-4-9-10-8(5)6/h2-4,11H,1H3,(H,9,10)

InChI Key

AADSPRCRWDQADA-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)O)C=NN2

Canonical SMILES

CC1=C2C(=C(C=C1)O)C=NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.